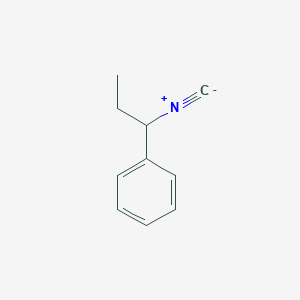
1-Phenylpropyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpropyl isocyanide can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The formylation step typically uses formic acid or formic acid derivatives, while the dehydration step often employs reagents such as phosphorus oxychloride in the presence of a base like triethylamine . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpropyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyano group can act as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds.
Electrophilic Addition: The compound can also participate in electrophilic addition reactions, where the isocyano group reacts with nucleophiles.
Multicomponent Reactions: Notably, this compound is a key component in multicomponent reactions such as the Ugi and Passerini reactions, which are used to synthesize complex molecules in a single step.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include alkyl halides and acyl chlorides, typically under mild conditions.
Electrophilic Addition: Reagents such as acids and bases are used to facilitate these reactions.
Multicomponent Reactions: These reactions often involve a combination of amines, carbonyl compounds, and acids.
Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-Phenylpropyl isocyanide has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Phenylpropyl isocyanide exerts its effects involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. In biological systems, it can covalently modify essential metabolic enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
Comparison: 1-Phenylpropyl isocyanide is unique due to its phenylpropyl moiety, which imparts distinct steric and electronic properties compared to other isocyanides. This uniqueness makes it particularly useful in multicomponent reactions and as a scaffold in drug discovery .
Propriétés
IUPAC Name |
1-isocyanopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBZBWFGKHKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

![3-(4-Chlorophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2922572.png)

![N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2922576.png)
![methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2922577.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethan-1-ol](/img/structure/B2922586.png)
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2922588.png)

